Lu AE98134 is a sodium channel activator classified as a pyridinylacetamide derivative. It has been studied primarily for its effects on neuronal activity, particularly in the context of neurological disorders. This compound has garnered attention due to its ability to modulate sodium channels, which are critical for the propagation of action potentials in neurons. The compound's efficacy in normalizing altered firing properties in specific neuronal populations suggests potential therapeutic applications in conditions like epilepsy and other neurodevelopmental disorders.
Lu AE98134 was developed as part of a series of compounds aimed at enhancing sodium channel activity. It has been identified as a positive modulator of voltage-gated sodium channels, particularly Na V 1.1. The classification of Lu AE98134 falls under small organic molecules that act on ion channels, specifically targeting sodium ion conductance pathways within neuronal cells .
The synthesis of Lu AE98134 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The synthesis process is designed to yield high purity and specificity for the target compound, ensuring reliable biological activity.
Lu AE98134's molecular structure can be described by its core pyridinylacetamide framework, which contributes to its biological activity as a sodium channel modulator. The molecular formula and structural data include:
The three-dimensional conformation of Lu AE98134 plays a significant role in its interaction with sodium channels, influencing both binding affinity and functional modulation.
Lu AE98134 participates in several chemical reactions primarily related to its interaction with sodium channels:
These reactions are critical for understanding how Lu AE98134 modifies neuronal excitability and could inform potential therapeutic applications.
The mechanism by which Lu AE98134 exerts its effects involves:
Data from electrophysiological studies support this mechanism, showing significant changes in firing patterns upon treatment with Lu AE98134.
Lu AE98134 exhibits several notable physical and chemical properties:
These properties are essential for handling and formulating the compound for experimental or therapeutic use.
Lu AE98134 has potential applications in various scientific fields:
The ongoing research into Lu AE98134 underscores its significance as a tool for understanding ion channel dynamics and developing novel therapeutic strategies.
Voltage-gated sodium channels (VGSCs) are pivotal regulators of neuronal excitability, action potential generation, and synaptic transmission in the central nervous system (CNS). Among the nine VGSC subtypes (NaV1.1–NaV1.9), NaV1.1 (encoded by SCN1A) is distinguished by its preferential expression in GABAergic fast-spiking interneurons (FSINs), particularly parvalbumin-positive (PV+) cells in the prefrontal cortex and hippocampus [1] [4]. These interneurons synchronize pyramidal neuron activity through perisomatic inhibition, generating gamma oscillations (30–120 Hz) essential for cognitive functions like working memory and attention [1] [8]. Dysregulation of NaV1.1 impairs FSIN excitability, leading to disrupted gamma rhythms—a pathophysiological hallmark of schizophrenia, epilepsy, and autism spectrum disorders [1] [5] [7]. For example, reduced NaV1.1 currents diminish GABA release from FSINs, causing network hyperexcitability and cognitive deficits [4] [7]. Consequently, targeted pharmacological modulation of NaV1.1 represents a promising therapeutic strategy for neuropsychiatric disorders rooted in interneuron dysfunction [1] [10].
Table 1: Sodium Channel Isoforms in the Central Nervous System
Isoform | Gene | Primary Localization | Functional Role | TTX Sensitivity |
---|---|---|---|---|
NaV1.1 | SCN1A | FSIN axon initial segments | Sustained high-frequency firing | High (nM IC50) |
NaV1.2 | SCN2A | Excitatory neuron axons | Action potential propagation | High (nM IC50) |
NaV1.3 | SCN3A | Developmental/embryonic CNS | Neuronal differentiation | High (nM IC50) |
NaV1.6 | SCN8A | Myelinated axons, nodes of Ranvier | Persistent/resurgent currents | High (nM IC50) |
Lu AE98134 (C21H23N5O3S; molecular weight 425.5 g/mol) was identified through high-throughput screening of the Lundbeck compound library as a novel small-molecule modulator of VGSCs [1] [6]. Electrophysiological characterization revealed its function as a partially selective positive allosteric modulator of NaV1.1 channels. In HEK cells expressing recombinant human channels, Lu AE98134 (30 µM) enhances NaV1.1-mediated currents by:
Its selectivity profile is well-defined: Lu AE98134 potentiates NaV1.2 and NaV1.5 at similar concentrations but shows no activity against NaV1.4, NaV1.6, or NaV1.7 isoforms [6] [10]. This distinguishes it from non-selective sodium channel activators (e.g., veratridine) or toxins (e.g., β-scorpion peptides). Lu AE98134’s physicochemical properties include high solubility in DMSO (250 mg/mL) and a heterocyclic structure featuring pyridazine and benzothiophene moieties, critical for its interaction with the NaV1.1 voltage-sensing domain [6] [10]. Its discovery marked a breakthrough in targeting NaV1.1 dysfunction with subtype specificity.
Table 2: Selectivity Profile of Lu AE98134 Across Sodium Channel Isoforms
Channel Isoform | Modulatory Effect (30 µM) | Functional Change | Cellular System |
---|---|---|---|
NaV1.1 | Potentiation | Activation shift (-8.2 mV); Persistent current ↑ | HEK cells |
NaV1.2 | Moderate potentiation | Current density ↑ 40% | HEK cells |
NaV1.5 | Moderate potentiation | Inactivation slowed | HEK cells |
NaV1.4 | No effect | — | HEK cells |
NaV1.6 | No effect | — | HEK cells |
NaV1.7 | No effect | — | HEK cells |
NaV1.1 channel impairment is mechanistically linked to cognitive and behavioral deficits via two primary pathways:
Genetic Haploinsufficiency: In Dravet syndrome (>1,500 SCN1A mutations), NaV1.1 haploinsufficiency reduces sodium currents in FSINs by 40–60%, impairing action potential initiation and high-frequency firing. This causes disinhibition of cortical networks, leading to seizures, ataxia, and intellectual disability [3] [4] [5]. Mouse models (Scn1a+/−) replicate this phenotype, showing reduced GABAergic tone and gamma oscillation deficits [4] [7].
Functional Dysregulation in Schizophrenia: Postmortem studies of schizophrenia patients reveal decreased PV+ interneuron density and NaV1.1 expression in the prefrontal cortex. The Dlx5/6+/− mouse model exhibits analogous pathophysiology—FSINs display broader action potentials (width ↑ 25%), depolarized thresholds (+7 mV), and reduced firing rates, culminating in gamma synchrony defects and cognitive inflexibility [1] [2]. These alterations correlate with deficient working memory and social behavior.
Lu AE98134 directly counteracts these deficits by restoring FSIN excitability. In Dlx5/6+/− slices, it narrows action potentials by 18%, lowers thresholds by 5.3 mV, and increases spike frequency by 41% during gamma-frequency stimulation [1] [2]. This normalizes GABAergic inhibition and gamma-band power, rescuing cognitive flexibility in vivo [10]. Similar mechanisms may apply to autism, where SCN1A mutations are identified in 1–2% of cases [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: